1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane
Overview
Description
1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane, also known as V3D3, is a chemical compound with the molecular formula C9H18O3Si3 . It is a common monomer used in the synthesis of polymers .
Synthesis Analysis
V3D3 can be polymerized through different approaches. For instance, it has been used to passivate carbon surfaces with electronically insulating poly(V3D3) coatings . It is also a key component in the synthesis of a promising dielectric material through an initiated chemical vapor deposition (iCVD) process .
Molecular Structure Analysis
The molecular structure of V3D3 includes a total of 33 bonds. There are 15 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, and 1 six-membered ring . The 3D chemical structure image of V3D3 is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .
Chemical Reactions Analysis
While specific chemical reactions involving V3D3 are not detailed in the available literature, its use in polymerization reactions indicates that it can participate in bond formation and breaking processes .
Physical And Chemical Properties Analysis
V3D3 has a boiling point of 80°C at 20mmHg and a density of 0.9669 g/mL. Its refractive index at 20°C is 1.4215 .
Scientific Research Applications
- Field : Material Science
- Application : 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane is used as an additive in the production process of vinyl silicone rubbers .
- Method : The compound is used as an intermediate in the synthesis of various silicone rubbers .
- Results : The resulting silicone rubbers have unique properties that make them suitable for various applications .
- Field : Material Science
- Application : This compound is also used in the production of vinyl silicone oils .
- Method : Similar to the production of vinyl silicone rubbers, this compound acts as an intermediate in the synthesis process .
- Results : The resulting silicone oils have a variety of uses in different industries .
- Field : Material Science
- Application : It can be used as a silicon coupling agent .
- Method : The compound’s properties of ring-opening polymerization of cyclosiloxanes make it suitable for this application .
- Results : The use of this compound as a silicon coupling agent can enhance the performance of materials .
- Field : Chemistry
- Application : It can be used as a chemical intermediate due to the properties of ring-opening polymerization of cyclosiloxanes .
- Method : The compound can participate in various chemical reactions as an intermediate .
- Results : This can lead to the synthesis of various other compounds .
- Field : Material Science
- Application : Organosilicon layers have been deposited from 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane by means of the i-CVD technique .
- Method : The compound is used in a deposition setup, designed for the engineering of multilayer moisture permeation barriers .
- Results : The application of Fourier transform infrared (FTIR) spectroscopy shows that the polymerization proceeds through the scission of the vinyl bond .
Vinyl Silicone Rubbers
Vinyl Silicone Oils
Silicon Coupling Agent
Chemical Intermediate
Initiated-Chemical Vapor Deposition (i-CVD)
The compound can participate in various types of polymerization reactions, including ring-opening polymerization . This makes it a valuable intermediate in the synthesis of various silicone-based polymers . These polymers can have a wide range of properties and uses, depending on the specific reaction conditions and the other compounds used in the synthesis .
In addition, the vinyl groups in the compound can participate in addition reactions with a variety of other compounds . This can lead to the formation of a wide range of organosilicon compounds with diverse properties and uses .
Safety And Hazards
When exposed to elevated temperatures or open flame, V3D3 may develop irritating fumes and organic acid vapors . It is recommended to exercise caution when handling this compound, especially during firefighting. Proper protective equipment, including respiratory protection, should be used to avoid eye and skin contact and to prevent inhalation of vapors and mist .
properties
IUPAC Name |
2,4,6-tris(ethenyl)-2,4,6-trimethyl-1,3,5,2,4,6-trioxatrisilinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3Si3/c1-7-13(4)10-14(5,8-2)12-15(6,9-3)11-13/h7-9H,1-3H2,4-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTLTBONLZSBJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O1)(C)C=C)(C)C=C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3Si3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25587-81-9 | |
Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25587-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1063229 | |
Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |
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Record name | 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane | |
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Product Name |
1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane | |
CAS RN |
3901-77-7, 68082-23-5 | |
Record name | 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3901-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |
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Record name | Cyclosiloxanes, Me vinyl | |
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Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |
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Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |
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Record name | 2,4,6-trimethyl-2,4,6-trivinylcyclotrisiloxane | |
Source | European Chemicals Agency (ECHA) | |
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Record name | Methylvinyl cyclosiloxanes | |
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Citations
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